molecular formula C9H6BrF3O3 B2563797 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid CAS No. 1536204-48-4

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B2563797
CAS No.: 1536204-48-4
M. Wt: 299.043
InChI Key: MFIGLJRVBTWJKN-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and at elevated temperatures around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxyacetic acid moiety can also play a role in the compound’s overall activity by interacting with different molecular sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)phenacyl bromide
  • 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole

Uniqueness

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid is unique due to the combination of its bromine, trifluoromethyl, and phenoxyacetic acid groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIGLJRVBTWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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